

# 2-Amino-5-bromobenzoic acid molecular structure and weight

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## Compound of Interest

Compound Name: 2-Amino-5-bromobenzoic acid

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An In-depth Technical Guide to **2-Amino-5-bromobenzoic Acid**: Molecular Structure, Properties, and Synthesis

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. **2-Amino-5-bromobenzoic acid** is a significant building block, notably utilized in the development of inhibitors for the Hepatitis C virus (HCV) NS5b RNA polymerase.<sup>[1]</sup> This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

## Molecular Structure and Weight

**2-Amino-5-bromobenzoic acid**, also known as 5-bromoanthranilic acid, is an aromatic organic compound.<sup>[2]</sup> Its structure consists of a benzene ring substituted with a carboxylic acid group (-COOH), an amino group (-NH<sub>2</sub>), and a bromine atom (-Br). The IUPAC name for this compound is **2-amino-5-bromobenzoic acid**.<sup>[2]</sup>

The molecular formula of the compound is C<sub>7</sub>H<sub>6</sub>BrNO<sub>2</sub>.<sup>[1][2]</sup> Based on this, the molecular weight is calculated to be approximately 216.03 g/mol.<sup>[1][2]</sup>

Key Identifiers:

- CAS Number: 5794-88-7<sup>[1][2]</sup>

- Molecular Formula: C7H6BrNO2[1][2]
- Molecular Weight: 216.03 g/mol [1][2]
- InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N[2]
- SMILES: C1=CC(=C(C=C1Br)C(=O)O)N[2]

## Physicochemical and Pharmacological Data

A summary of the key quantitative data for **2-Amino-5-bromobenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	216.03 g/mol	[1][2]
Melting Point	213-215 °C	[1]
Appearance	Beige powder	[2]
Solubility	Soluble in methanol and dimethyl sulfoxide.	[1]
XLogP3	1.6	[2]

## Experimental Protocols: Synthesis of 2-Amino-5-bromobenzoic Acid

There are two primary methods for the synthesis of **2-Amino-5-bromobenzoic acid**. Both are detailed below.

### Method 1: Bromination of o-Aminobenzoic Acid

This method involves the direct bromination of o-aminobenzoic acid (anthranilic acid).

Materials:

- o-Aminobenzoic acid

- Bromine
- Glacial acetic acid
- Benzene
- Concentrated hydrochloric acid

#### Procedure:

- A solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid is prepared.
- This solution is added dropwise to a solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C.
- The mixture is stirred for 1 hour at the same temperature.
- The resulting product is filtered, washed with benzene, and dried in a dark environment.
- To separate **2-amino-5-bromobenzoic acid** from the di-brominated byproduct, the solid mixture (0.5 g) is added to 10 mL of boiling water, followed by the addition of 1.3 mL of concentrated hydrochloric acid.
- The mixture is hot filtered under a vacuum. The insoluble material is 2-amino-3,5-dibromobenzoic acid.
- **2-Amino-5-bromobenzoic acid** precipitates from the filtrate upon cooling.[\[1\]](#)

## Method 2: Nitration and Reduction of Bromobenzoic Acid

This alternative synthesis route begins with bromobenzoic acid.

#### Materials:

- Bromobenzoic acid
- Concentrated sulfuric acid

- Concentrated nitric acid
- Barium hydroxide
- 10% Hydrochloric acid
- Reduced iron powder
- Anhydrous ethanol
- 10% Sodium hydroxide solution
- 20% Hydrochloric acid

Procedure:

- In a 1000 mL three-necked flask, dissolve bromobenzoic acid in 65 mL of concentrated sulfuric acid by heating to 100°C.
- Slowly add a mixture of 100 mL of concentrated sulfuric acid and 118 mL of concentrated nitric acid, maintaining the reaction temperature between 100-120°C. The addition should take approximately 50 minutes.
- After addition, maintain the temperature at 114°C for 4 hours.
- Cool the mixture, filter, wash with water, and dry to obtain crude 2-nitro-5-bromobenzoic acid.
- Dissolve the crude product in 900 mL of hot water and add a prepared hot barium hydroxide solution. Boil, filter while hot, and then cool.
- Filter the cooled solution, add the solid to 100 mL of water, and heat with 10% hydrochloric acid.
- Cool, filter, and wash with cold water. Recrystallize with water to obtain pure 2-nitro-5-bromobenzoic acid.
- In a hot solution of reduced iron powder, 15 mL of concentrated hydrochloric acid, and 60 mL of anhydrous ethanol, add the solution of 2-nitro-5-bromobenzoic acid in an ethanol-water

mixture over approximately 60 minutes.

- Reflux the mixture for 4 hours.
- Adjust the pH to 9 with a 10% sodium hydroxide solution and filter while hot.
- Adjust the filtrate to pH 2 with 20% hydrochloric acid and allow it to stand for crystallization. The resulting white crystals are **2-Amino-5-bromobenzoic acid**.

## Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **2-Amino-5-bromobenzoic acid** via the bromination of o-aminobenzoic acid.



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Caption: Synthesis workflow for **2-Amino-5-bromobenzoic acid**.

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## References

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